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p-Vinylphenyltris(trimethylsiloxy)silane
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Overview
Description
p-Vinylphenyltris(trimethylsiloxy)silane: is a chemical compound with the molecular formula C17H34O3Si4 and a molecular weight of 398.79 g/mol . It is also known by its systematic name 3-(4-Ethenylphenyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane . This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a tris(trimethylsiloxy)silane moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-Vinylphenyltris(trimethylsiloxy)silane typically involves the reaction of vinylphenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: : p-Vinylphenyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group, to form saturated derivatives.
Substitution: The silane groups can participate in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Chemistry: : p-Vinylphenyltris(trimethylsiloxy)silane is used as a precursor in the synthesis of advanced materials, including polymers and siloxane-based compounds .
Biology and Medicine: : In biological research, this compound is used in the development of biocompatible materials and as a reagent in the synthesis of bioactive molecules .
Industry: : Industrial applications include its use as a coupling agent in the production of silicone-based materials, adhesives, and coatings .
Mechanism of Action
The mechanism of action of p-Vinylphenyltris(trimethylsiloxy)silane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl and silane groups . These groups can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to p-Vinylphenyltris(trimethylsiloxy)silane include:
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsiloxy groups.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the vinyl functionality.
Vinyltriethoxysilane: Similar to vinyltrimethoxysilane but with ethoxy groups.
Uniqueness: : The uniqueness of this compound lies in its combination of a vinyl group with a phenyl ring and tris(trimethylsiloxy)silane moiety, which imparts distinct reactivity and properties compared to other silane compounds .
Biological Activity
p-Vinylphenyltris(trimethylsiloxy)silane is a siloxane compound that has garnered attention due to its unique chemical structure and potential applications in various fields, particularly in biomedical and material sciences. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H34O3Si4 with a molecular weight of approximately 398.79 g/mol. The compound features a vinylphenyl group attached to a siloxane framework, which contributes to its hydrophobic characteristics and potential for forming coatings that are biocompatible and flexible .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its use in medical coatings and adhesives. These activities include:
- Antimicrobial Properties : The compound has been noted for its ability to inhibit bacterial growth, making it suitable for applications in medical devices and wound dressings .
- Biocompatibility : Its chemical structure allows it to form non-irritating films on biological surfaces, which is essential for applications in skin contact products .
- Hemostatic Properties : In certain formulations, it has shown effectiveness in promoting hemostasis, which is critical in surgical and trauma care settings .
The biological activity of this compound can be attributed to several mechanisms:
- Surface Coating : When applied as a coating, it provides a barrier that reduces microbial adhesion and biofilm formation. This is particularly important in preventing infections associated with medical implants .
- Release of Active Agents : The polymeric nature of the compound allows for the incorporation of active pharmaceutical ingredients (APIs) that can be released over time, enhancing therapeutic effects .
- Hydrophobic Interactions : Its hydrophobic characteristics contribute to its ability to repel water and bodily fluids, thus maintaining the integrity of the coating in moist environments .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Medical Device Coatings :
- Wound Dressings :
- Drug Delivery Systems :
Data Table: Summary of Biological Activities
Properties
CAS No. |
18547-54-1 |
---|---|
Molecular Formula |
C17H34O3Si4 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
(4-ethenylphenyl)-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3 |
InChI Key |
YSCPNRPKVJPFNI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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